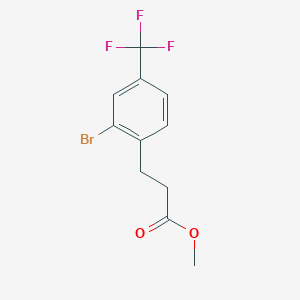

Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate

Description

Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate is an organobromine and trifluoromethyl-substituted aromatic ester. Its structure features a methyl ester group attached to a propanoate chain, which is linked to a phenyl ring substituted with a bromine atom at the ortho-position (C2) and a trifluoromethyl (-CF₃) group at the para-position (C4).

Properties

Molecular Formula |

C11H10BrF3O2 |

|---|---|

Molecular Weight |

311.09 g/mol |

IUPAC Name |

methyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate |

InChI |

InChI=1S/C11H10BrF3O2/c1-17-10(16)5-3-7-2-4-8(6-9(7)12)11(13,14)15/h2,4,6H,3,5H2,1H3 |

InChI Key |

XVBNTLMMEFFZAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=C(C=C(C=C1)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate typically involves the esterification of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Reduction: Formation of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanol.

Oxidation: Formation of 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoic acid.

Scientific Research Applications

Chemistry: Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology and Medicine: In biological research, this compound is used to study the effects of trifluoromethyl-substituted phenyl groups on biological activity. It is also investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to increased binding affinity and specificity for target proteins, resulting in the modulation of their activity.

Comparison with Similar Compounds

Ethyl 3-(2-Bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate

Key Differences :

- Ester Group : Ethyl ester instead of methyl.

- Propanoate Chain: A hydroxyl (-OH) group is present at the C3 position of the propanoate chain. Impact:

- The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the target compound.

- The ethyl ester may slightly reduce volatility due to increased molecular weight.

Applications : Likely used as a synthetic intermediate for chiral molecules or bioactive derivatives .

Methyl 3-(3-(Trifluoromethyl)phenyl)propanoate

Key Differences :

- Substituents : Lacks bromine; trifluoromethyl group is at the C3 position of the phenyl ring.

Impact : - Reduced steric hindrance and electrophilicity due to the absence of bromine.

- Applications: Widely available (9 suppliers), suggesting industrial use in fluorinated compound synthesis .

Broflanilide (ISO Common Name)

Key Differences :

- Core Structure : Benzamide derivative with a perfluoroisopropyl group and additional fluorine substitutions.

- Substituents : Bromine at C2, trifluoromethyl at C6, and a fluorinated side chain.

Impact : - The amide group enhances stability and hydrogen-bonding capacity, favoring insecticidal activity.

- Complex fluorination increases resistance to metabolic degradation.

Applications : WHO-approved pesticide targeting GABA receptors in pests .

Methyl 3-(3,5-Dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate

Key Differences :

- Substituents: 3,5-Dibromo and 4-hydroxy groups on the phenyl ring; trifluoroacetyl amino group on the propanoate. Impact:

- Increased polarity and acidity due to hydroxyl and trifluoroacetyl groups.

- Applications: Possible use in peptide synthesis or as a fluorinated building block .

Methyl 4-Oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoate

Key Differences :

- Chain Length: Butanoate chain with a ketone and carbamoyl group.

- Substituents : CF₃ at phenyl C3.

Impact : - The ketone and carbamoyl groups enable nucleophilic reactions (e.g., condensations).

- Longer chain may reduce volatility compared to propanoate analogs. Applications: Potential intermediate for heterocyclic compounds or kinase inhibitors .

Compound 272 (EP 2 697 207 B1)

Key Differences :

- Core Structure: Oxazolidinone-containing spirocyclic system with multiple trifluoromethyl groups.

- Substituents : 3,5-Bis(trifluoromethyl)phenyl and methoxy groups.

Impact : - The spirocyclic framework enhances conformational rigidity, favoring receptor binding.

- High fluorine content improves metabolic stability and lipophilicity.

Applications : Likely developed as a bioactive molecule for neurological or inflammatory targets .

Methyl 3-(6-Hydroxy-4-methoxybenzofuran-5-yl)propanoate (竹叶榕素)

Key Differences :

- Ring System : Benzofuran instead of benzene.

- Substituents : Hydroxy and methoxy groups on the benzofuran ring.

Impact : - The benzofuran system enables π-π stacking interactions, useful in natural product chemistry.

- Polar substituents enhance solubility in protic solvents.

Key Research Findings

- Synthetic Utility : Bromine and CF₃ groups in the target compound facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to diverse fluorinated aromatics .

- Bioactivity Trends : Amide analogs (e.g., Broflanilide) exhibit higher pesticidal activity than esters due to enhanced stability and target binding .

- Solubility Limitations : Esters with hydroxyl or carbamoyl groups (e.g., ) show improved aqueous solubility, expanding their utility in medicinal chemistry .

Biological Activity

Methyl 3-(2-bromo-4-(trifluoromethyl)phenyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound possesses a molecular formula of . The presence of a bromine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which is critical for cellular uptake and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the compound's antimicrobial potential. Research indicates that derivatives containing the trifluoromethyl group exhibit selective activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures demonstrated significant efficacy against Chlamydia species, suggesting that the trifluoromethyl substituent plays a crucial role in enhancing antimicrobial activity .

| Compound | Activity Type | Efficacy |

|---|---|---|

| This compound | Antichlamydial | High |

| Related Derivative | Antibacterial | Moderate |

The mechanism of action for this compound involves interactions with specific molecular targets within microbial cells. The bromine and trifluoromethyl groups are believed to facilitate binding to enzymes or receptors critical for microbial survival. In vitro studies suggest that this compound disrupts cellular processes, leading to reduced viability of pathogens .

Case Studies

- Antichlamydial Activity : A study focused on several derivatives of the compound revealed that those with the trifluoromethyl group exhibited superior activity against Chlamydia, outperforming other tested analogues lacking this substituent. The study assessed both the size and morphology of chlamydial inclusions in infected cells, indicating that treated cells displayed significant alterations compared to untreated controls .

- Toxicity Assessment : Toxicity evaluations conducted on human cell lines indicated that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations. This finding is crucial for its potential use in drug development .

Research Findings

Research has identified several key findings regarding the biological activity of this compound:

- Selectivity : The compound shows selective toxicity towards pathogenic organisms while sparing human cells, making it a promising candidate for therapeutic applications.

- Structure-Activity Relationship (SAR) : Studies have established that modifications to the molecular structure can significantly impact biological activity, emphasizing the importance of specific functional groups such as trifluoromethyl in enhancing efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.